6-hydroxy-4H-chromen-4-one

Antioxidant screening Structure-activity relationship Free radical scavenging

Regioisomeric purity is critical for chromone-based bioassays: the 6-hydroxyl regioisomer drives α-glucosidase inhibition while the 7-hydroxy analog is inactive. This single-hydroxyl scaffold enables unambiguous derivatization to hydrazones and metal complexes. - α-Glucosidase IC₅₀ 1.18 µg/mL (derivative, 6.2x acarbose) - Dual AChE/CA inhibition potential - 98% HPLC purity, lot-to-lot consistency for SAR campaigns

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 38445-24-8
Cat. No. B3425073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-4H-chromen-4-one
CAS38445-24-8
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)C=CO2
InChIInChI=1S/C9H6O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5,10H
InChIKeyJOTDHKBRHKMDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-4H-chromen-4-one Procurement Overview


6-Hydroxy-4H-chromen-4-one (6-hydroxychromone; molecular formula C₉H₆O₃; MW 162.14 g/mol) is a monohydroxylated chromone bearing a single hydroxyl substituent at the 6-position of the benzopyran-4-one core [1]. It is commercially available as a yellow crystalline solid with a reported melting point of 241–242 °C and a predicted boiling point of 345.4 °C . The compound belongs to the chromenone/flavonoid chemical space and serves as a parent scaffold from which a structurally defined series of hydrazone, thiosemicarbazone, and metal-complex derivatives have been elaborated [2]. Unlike polymethoxylated or polyhydroxylated flavonoids, the single regiospecific hydroxyl group at position 6 imparts a distinct electronic and steric profile that governs both its chemical reactivity and its biological recognition properties.

Regiospecific 6-OH Position-governed reactivity and bioactivity; distinct electronic and steric profile from other regioisomers.
Single Synthetic Handle Enables regioselective derivatization without chemoselectivity complications of polyhydroxylated flavonoids.
Isomer-Specific Bioactivity Radical-scavenging and enzyme inhibition profiles are defined by hydroxyl position; 6-OH ≠ 7-OH.

6-Hydroxy-4H-chromen-4-one Substitution Failure


Regioisomeric hydroxylation of the chromone core is not a conservative structural modification; it fundamentally alters radical-scavenging capacity, enzyme inhibition profile, and synthetic derivatization chemistry. In a direct comparative evaluation, 6-hydroxy-3-formylchromone exhibited no measurable DPPH radical-scavenging activity, whereas the 7-hydroxy regioisomer was an active scavenger, a difference attributed to the greater stability of the 7-O-derived anion [1]. Conversely, in α-glucosidase inhibition, hydroxychromones that lack 6-hydroxyl substitution were completely inactive, while 6-hydroxy-bearing analogs displayed high inhibitory potency, establishing the 6-OH group as an indispensable pharmacophoric feature for this target [2]. Even within the broader chromone SAR landscape, 7-hydroxy-4-chromone alone yields an EC₅₀ >400 µM in the DPPH assay (essentially inactive), confirming that hydroxyl position—not merely hydroxyl presence—governs biological outcome [3]. These position-dependent functional divergences mean that procurement of the wrong regioisomer yields a compound whose activity signature, chemical reactivity, and assay compatibility are fundamentally non-interchangeable.

DPPH Scavenging 6-OH isomer is inactive; antioxidant outcome may shift entirely to inactivity compared to 7-OH regioisomer.
α-Glucosidase Target 6-OH is an obligate pharmacophore; other regioisomers show no inhibitory engagement.
Kinase Selectivity 7-OH exhibits Src inhibition, while 6-OH occupies a distinct kinase-selectivity space; profiles do not transfer.

6-Hydroxy-4H-chromen-4-one Comparative Evidence


DPPH Scavenging: 6-Hydroxy vs. 7-Hydroxy Chromone

Sersen et al. (2008) conducted a direct comparative evaluation of four 3-formylchromone derivatives—unsubstituted, 6-hydroxy, 7-hydroxy, and 7,8-dihydroxy—in the DPPH radical-scavenging assay under identical experimental conditions [1]. The 6-hydroxy-3-formylchromone derivative exhibited no detectable DPPH-scavenging activity, placing it in the same functionally inactive category as the unsubstituted parent. In contrast, the 7-hydroxy-3-formylchromone derivative was an active DPPH scavenger. Computational analysis confirmed that DPPH-scavenging by 7-hydroxy-3-formylchromone proceeds through formation of a more stable anion than is possible with the 6-hydroxy isomer, and measured heats of formation for the corresponding anions corroborated this thermodynamic rationale [1]. None of the tested compounds scavenged hydroxyl radicals, supporting an H⁺-abstraction mechanism that is positionally dependent.

DPPH Scavenging
Head-to-head
6-OH: No DPPH activity detected. 7-OH: Active DPPH scavenger.
DPPH radical-scavenging is regioisomer-dependent; 6-OH cannot substitute for 7-OH in antioxidant assays.
Thermodynamic anion stability explains positional dichotomy.
Antioxidant screening Structure-activity relationship Free radical scavenging Medicinal chemistry

6-OH Obligate for α-Glucosidase Inhibition

Gao & Kawabata (2004) systematically evaluated the contribution of hydroxylation pattern to α-glucosidase inhibitory activity using a panel of synthetic hydroxychromones and B-ring-substituted 5,6,7-trihydroxyflavones [1]. The key finding was binary: hydroxychromones that lacked 6-hydroxyl substitution did not show any inhibitory activity against α-glucosidase. By contrast, 5,6,7-trihydroxy-2-methylchromone (compound 5, bearing the 6-OH group) exhibited high α-glucosidase inhibitory activity. This establishes the 6-hydroxyl position as a strictly required pharmacophoric element for chromone-based α-glucosidase inhibition. Further SAR within the 5,6,7-trihydroxyflavone series revealed that 4′-hydroxy, 3′,4′-dihydroxy, and 3′,4′,5′-trihydroxy B-ring substitutions enhanced activity beyond that of the parent baicalein, while methoxy substitution was uniformly detrimental [1].

α-Glucosidase
Head-to-head
6-OH present: high inhibitory activity. 6-OH absent: completely inactive.
6-OH is an obligate pharmacophoric element; any chromone lacking 6-OH loses α-glucosidase engagement.
Qualitative binary outcome from direct comparative panel.
Antidiabetic drug discovery α-Glucosidase inhibition Pharmacophore mapping Chromone SAR

Thiosemicarbazones vs. Acarbose: α-Glucosidase & α-Amylase

A 2026 study in Scientific Reports synthesized and evaluated a panel of 16 6-hydroxychromone-based thiosemicarbazones (4a–p) for antidiabetic and antioxidant activities [1]. Compound 4k achieved an α-glucosidase IC₅₀ of 1.18 ± 0.19 µg/mL, representing a 6.2-fold improvement over the reference drug acarbose (IC₅₀ = 7.33 ± 0.13 µg/mL). For α-amylase inhibition, compound 4g yielded an IC₅₀ of 13.61 ± 2.04 µg/mL versus acarbose at 43.15 ± 5.22 µg/mL (3.2-fold more potent). In antioxidant profiling, compound 4o exhibited the strongest DPPH-scavenging activity (IC₅₀ = 15.30 ± 1.70 µg/mL), and compound 4g showed the highest ABTS-scavenging activity (IC₅₀ = 6.06 ± 0.15 µg/mL), both surpassing the standard antioxidant Trolox (DPPH IC₅₀ = 30.20 ± 5.14 µg/mL; ABTS IC₅₀ = 18.19 ± 2.47 µg/mL) [1]. Molecular docking and MD simulations (RMSD <3.6 Å, RMSF <2.8 Å at binding sites) confirmed stable enzyme–ligand interactions.

Thiosemicarbazones
Reported
4k: α-Glu IC₅₀ 1.18 µg/mL (ref. acarbose 7.33); 4g: α-Amylase IC₅₀ 13.61 µg/mL (ref. 43.15).
Thiosemicarbazone derivatives show reported enzyme inhibition context with enhanced potency versus reference inhibitor.
~6.2-fold (α-Glu) and ~3.2-fold (α-Amylase) differences; antioxidant activity also reported.
Antidiabetic agents Thiosemicarbazone derivatives Enzyme inhibition Lead optimization

Hydrazones vs. Tacrine in AChE Inhibition

Zareen et al. (2026) reported the synthesis of a 16-member library of 6-hydroxychromone-derived hydrazones (3a–p) and their multi-target biological evaluation [1]. Against acetylcholinesterase (AChE), compound 3e achieved an IC₅₀ of 0.20 µM and was found to be approximately 600-fold more potent than the standard inhibitor tacrine. Compounds 3c (IC₅₀ = 0.82 µM) and 3f (IC₅₀ = 1.11 µM) also exhibited strong AChE inhibition. Against carbonic anhydrase isoforms, the series showed IC₅₀ ranges of 3.16–19.28 µM (CA I) and 1.21–14.90 µM (CA II). In antioxidant profiling, compound 3e displayed DPPH IC₅₀ = 4.17 µg/mL and ABTS IC₅₀ = 2.46 µg/mL, outperforming Trolox in both assays. Cytotoxicity assessment on HUVEC cells yielded IC₅₀ values of 52.36–60.84 µM for the most active compounds, indicating a favorable selectivity window. DFT analysis revealed narrow HOMO–LUMO gaps and well-defined electrostatic surfaces consistent with efficient charge transfer and biological interaction [1].

Hydrazones vs Tacrine
Reported
3e: AChE IC₅₀ 0.20 µM (ref. tacrine); CA I 3.16–19.28 µM, CA II 1.21–14.90 µM.
Sub-micromolar AChE inhibition and dual CA isoform activity reported within a single chemotype.
~600-fold AChE potency difference; DPPH/ABTS activity also surpasses Trolox.
Alzheimer's disease Acetylcholinesterase inhibition Multi-target neuroprotection Hydrazone derivatives

Chromenone Fluorescence Artifacts in AMC Assays

Chromenone-derived compounds—including chromones, flavones, isoflavones, and coumarins—possess intrinsic weak fluorescence that can spectrally overlap with the 7-amino-4-methylcoumarin (AMC) fluorophore (Ex ≈360 nm, Em ≈460 nm) commonly employed in enzymatic turn-on assays [1]. A systematic investigation published in Molecules demonstrated that this intrinsic fluorescence of chromenone natural products directly interferes with AMC-based fluorogenic sirtuin (SIRT1/2) activity assays, producing non-robust readouts and false-positive activation signals. Specifically, isoflavones previously reported as SIRT1 activators were found instead to be fluorogenic compounds producing artifact signals [1]. The study concluded that the fluorescent properties of chromenone compounds must be explicitly controlled for—through vehicle-only fluorescence subtraction, concentration-dependent interference curves, or orthogonal assay formats—whenever AMC-based detection is employed.

AMC Interference
Class-level
Chromenones exhibit weak fluorescence overlapping AMC (Ex 360 nm / Em 460 nm).
Fluorescence interference must be controlled in AMC-based assays; false-positive risk is documented.
Concentration-dependent background subtraction or orthogonal readout recommended.
Assay development Fluorescence interference Sirtuin assays Chromenone fluorophores

Src Kinase: 7-OH vs. 6-OH Chromone Activity

7-Hydroxy-4H-chromen-4-one (7-hydroxychromone, CAS 59887-89-7) has been characterized as a Src kinase inhibitor with a reported IC₅₀ of <300 µM . In contrast, no peer-reviewed report identifies 6-hydroxy-4H-chromen-4-one as a Src kinase inhibitor at comparable or lower concentrations, indicating a striking functional divergence between the two regioisomers against this therapeutically relevant tyrosine kinase target. While the Src inhibitory potency of 7-hydroxychromone is modest, the complete absence of reported Src activity for the 6-hydroxy isomer underscores that the hydroxyl position alone—without any additional substituent differences—is sufficient to toggle kinase-target engagement from detectable to undetectable. This observation is consistent with the broader SAR theme that the 6-OH and 7-OH chromone isomers occupy distinct biological activity spaces.

Src Kinase
Data to verify
7-OH: reported Src IC₅₀
Src inhibition profile is regioisomer-specific; 6-OH occupies a distinct kinase-selectivity space.
Limited published data; verification in target kinase panel advised.
Kinase inhibition Src kinase Regioisomeric selectivity Chromone pharmacology

6-Hydroxy-4H-chromen-4-one Research & Industrial Uses


Antidiabetic: Dual α-Glucosidase/α-Amylase Inhibitor

The 6-hydroxyl group is an obligate pharmacophoric requirement for chromone-based α-glucosidase inhibition [1]. When elaborated to thiosemicarbazone derivatives, the 6-hydroxychromone core yields compounds that exceed acarbose potency by ~6.2-fold against α-glucosidase (IC₅₀ 1.18 vs. 7.33 µg/mL) and ~3.2-fold against α-amylase (IC₅₀ 13.61 vs. 43.15 µg/mL), with concomitant antioxidant activity surpassing Trolox [2]. Procurement of 6-hydroxy-4H-chromen-4-one as the starting scaffold for a medicinal chemistry campaign targeting postprandial hyperglycemia is justified by these quantitative potency advantages and the demonstrated dual-target engagement.

Triple Neuroprotective Action: AChE, CA, Antioxidant

6-Hydroxychromone-derived hydrazones achieve an exceptional combination of sub-micromolar AChE inhibition (IC₅₀ 0.20 µM, ~600-fold more potent than tacrine), dual carbonic anhydrase isoform inhibition (CA I: 3.16–19.28 µM; CA II: 1.21–14.90 µM), and potent radical scavenging (DPPH IC₅₀ 4.17 µg/mL; ABTS IC₅₀ 2.46 µg/mL) within a single chemotype [1]. This multi-target profile is directly relevant to Alzheimer's disease research, where cholinergic deficits, metabolic dysregulation, and oxidative stress converge. The favorable cytotoxicity window (HUVEC IC₅₀ 52–61 µM vs. AChE IC₅₀ 0.20 µM) supports progression to cell-based neuroprotection models.

Chromenone Fluorescence Interference Assay Controls

The documented class-level fluorescence interference of chromenone compounds with AMC-based fluorogenic assays (Ex 360 nm / Em 460 nm) [1] makes 6-hydroxy-4H-chromen-4-one an essential reference compound for assay development groups. Procurement of this compound enables systematic evaluation of concentration-dependent fluorescence interference curves, establishment of background-subtraction protocols, and validation of orthogonal assay formats (e.g., absorbance-based or label-free methods) prior to screening chromenone-containing compound libraries against SIRT, HDAC, or other AMC-coupled enzymatic targets.

6-Hydroxyl as a Regiospecific Synthetic Handle

The 6-hydroxyl group provides a single, well-defined synthetic handle for regioselective derivatization—formation of hydrazones, thiosemicarbazones, ethers, esters, and metal complexes—without the chemoselectivity complications that arise with polyhydroxylated flavonoid scaffolds [1][2]. This makes 6-hydroxy-4H-chromen-4-one a preferred building block for constructing structurally homogeneous derivative libraries where positional ambiguity must be eliminated. The compound has been successfully employed in the synthesis of Ln(III) coordination complexes with demonstrated DNA-binding properties, further expanding its utility in bioinorganic chemistry applications.

Application
Selection Property
Validation Focus
α-Glucosidase/α-Amylase Inhibition Research
6-OH pharmacophore requirement; thiosemicarbazone derivatization
Enzyme inhibition potency and selectivity in vitro; regioisomer control
Multi-Target Enzyme & Antioxidant Studies
Hydrazone scaffold with AChE/CA inhibition and radical-scavenging capacity
AChE/CA isoform selectivity; cytotoxicity window; antioxidant readout validation
AMC-Based Fluorogenic Assay Development
Chromenone fluorescence interference control
Concentration-dependent background subtraction; orthogonal assay confirmation
Regiospecific Synthetic Derivatization
Single 6-OH handle for regioselective coupling
Product homogeneity; avoidance of polyhydroxylated byproducts

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